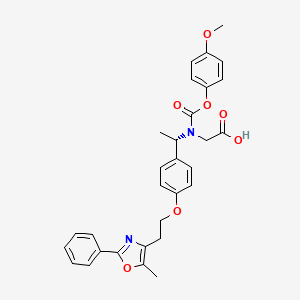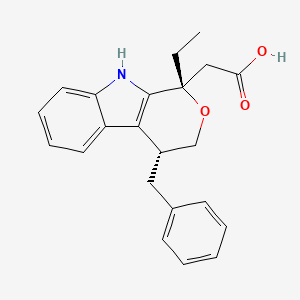![molecular formula C11H16O4 B1679280 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 78-19-3](/img/structure/B1679280.png)
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Overview
Description
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic organic molecule characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings, each comprising five atoms. This compound is a diallyl acetal and serves as a precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, which is a building block for polyorthoesters .
Mechanism of Action
Target of Action
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule . It is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is a building block for polyorthoesters . Therefore, its primary targets are the molecules and structures involved in the formation of these polyorthoesters.
Mode of Action
The mode of action of DVTOSU involves its role as an acetal-type crosslinking agent comonomer . It participates in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate . This process involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network of connected polymers.
Biochemical Pathways
The biochemical pathways affected by DVTOSU primarily involve the synthesis of polyorthoesters . These polymers have numerous applications, particularly in the field of biomedicine, where they can be used for drug delivery .
Result of Action
The result of DVTOSU’s action is the formation of polyorthoesters . These polymers can be used in various applications, including the creation of acid-degradable core-crosslinked micelles . These micelles can be used for drug delivery, enabling the controlled release of therapeutic agents .
Action Environment
The action of DVTOSU can be influenced by various environmental factors. For instance, the synthesis of DVTOSU requires specific conditions, including a certain pH and temperature . Additionally, DVTOSU is relatively unstable and can spontaneously isomerize during storage . Therefore, the storage and handling conditions can significantly impact the efficacy and stability of DVTOSU.
Biochemical Analysis
Biochemical Properties
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly as an acetal-type crosslinking agent. It has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate and as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles . The compound interacts with various enzymes and proteins, facilitating the formation of rubber-like polymers when reacted with diols or diacids in the presence of strong acids such as boron trifluoride diethyl etherate . These interactions are crucial for the formation of stable polymer networks.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinked micelles makes it valuable in drug delivery systems, where it can affect the release and distribution of therapeutic agents within cells . Additionally, its role in the synthesis of biocompatible copolymers for drug loading suggests potential impacts on cellular uptake and metabolism of the loaded drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to form stable acetal linkages, which are essential for its crosslinking properties . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but its tendency to polymerize at elevated temperatures can affect its long-term efficacy . Studies have shown that the compound can maintain its crosslinking properties over extended periods, making it suitable for long-term applications in polymer synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively crosslink polymers without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its crosslinking activity. The compound’s ability to form stable acetal linkages is crucial for its role in polymer synthesis . Additionally, its interactions with metabolic enzymes can influence the overall metabolic flux and levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy . The compound’s ability to form crosslinked micelles also plays a role in its distribution, particularly in drug delivery systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, particularly in the context of polymer synthesis and drug delivery . Understanding the subcellular distribution of the compound is essential for optimizing its use in various biochemical applications.
Preparation Methods
The synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of propenal and pentaerythritol. This reaction is carried out under acidic conditions (pH 3-5) by reacting an alcohol with an excess of aldehyde, stabilized with hydroquinone to prevent polymerization at elevated temperatures. The reaction mixture is heated under reflux for 19 hours, followed by neutralization of oxalic acid, removal of excess aldehyde and reaction water, and fractionation under vacuum. The final product is obtained in 79% yield after recrystallization from 60% methanol, with a boiling point of 108-110°C at 2 Torr and a melting point of 42-46°C .
Chemical Reactions Analysis
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including radical emulsion copolymerization and cross-linking reactions. It is commonly used as an acetal-type crosslinking agent comonomer in radical emulsion copolymerization of 2-hydroxyethyl methacrylate. This compound also serves as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles . The major products formed from these reactions include biocompatible copolymers and core-crosslinked micelles.
Scientific Research Applications
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications. It is used in the synthesis of new biocompatible copolymers for drug delivery systems, such as loading indomethacin as a drug model . Additionally, it is employed in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate and as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles
Comparison with Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its spiro structure and acetal functionality. Similar compounds include 1,4-Cyclohexanedimethanol divinyl ether, Tri(ethylene glycol) divinyl ether, and Di(ethylene glycol) divinyl ether . These compounds also serve as crosslinking agents but differ in their molecular structures and specific applications. The spiro structure of this compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
3,9-bis(ethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXMQACSWCZQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC2(CO1)COC(OC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871552 | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-19-3 | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol diacrolein acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylidene pentaerythritol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLIDENE PENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H20E9P087 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






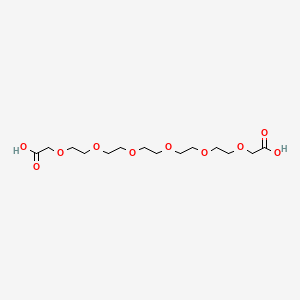
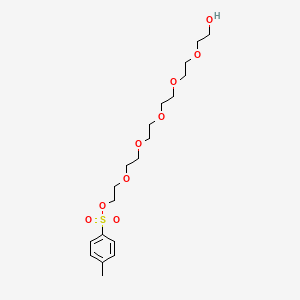
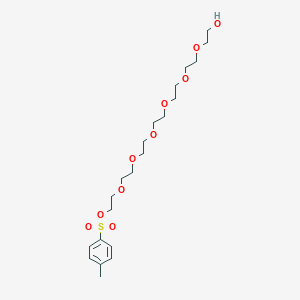

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)
